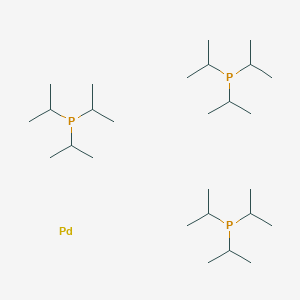
Palladium;tri(propan-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium;tri(propan-2-yl)phosphane is a coordination compound where palladium is bonded to three tri(propan-2-yl)phosphane ligands. This compound is significant in the field of organometallic chemistry and is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of palladium;tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+3P(i-Pr)3→Pd(P(i-Pr)3)3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Palladium;tri(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The tri(propan-2-yl)phosphane ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Ligand exchange reactions can be carried out using various phosphine ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species.
Applications De Recherche Scientifique
Palladium;tri(propan-2-yl)phosphane is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism by which palladium;tri(propan-2-yl)phosphane exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium;tri(phenyl)phosphane: Similar in structure but with phenyl groups instead of propan-2-yl groups.
Palladium;tri(methyl)phosphane: Contains methyl groups instead of propan-2-yl groups.
Palladium;tri(tert-butyl)phosphane: Contains tert-butyl groups instead of propan-2-yl groups.
Uniqueness
Palladium;tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic reactions, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
52359-15-6 |
|---|---|
Formule moléculaire |
C27H63P3Pd |
Poids moléculaire |
587.1 g/mol |
Nom IUPAC |
palladium;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/3C9H21P.Pd/c3*1-7(2)10(8(3)4)9(5)6;/h3*7-9H,1-6H3; |
Clé InChI |
GBMCMDILJDBBQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


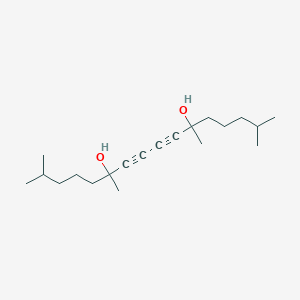
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
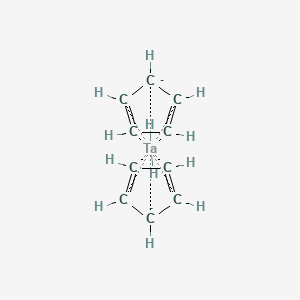

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)
![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
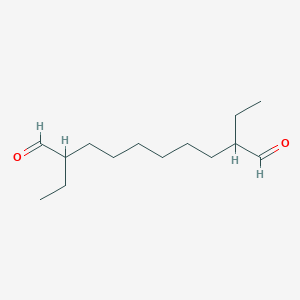
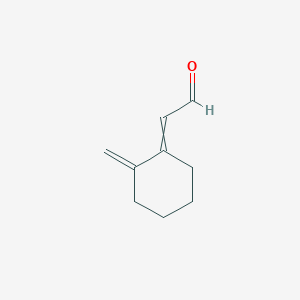



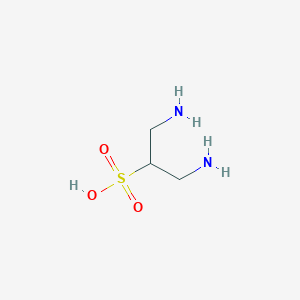

![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)
